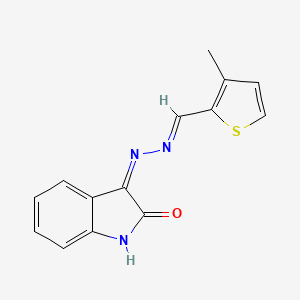
3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone, also known as MTCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCC is a hydrazone derivative of 3-methyl-2-thiophenecarbaldehyde and indole-2-carboxaldehyde, which has been synthesized and studied for its potential as a therapeutic agent, as well as its use as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, as well as reduce inflammation and oxidative stress. In addition, it has been shown to exhibit antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone in lab experiments is its versatility. It can be used as a therapeutic agent, as well as a reagent in analytical chemistry. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Orientations Futures
There are several future directions for the study of 3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone. One area of research is the development of this compound-based therapeutics for the treatment of cancer, bacterial infections, and fungal infections. Another area of research is the development of new analytical methods using this compound as a reagent. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound, as well as its potential interactions with other drugs and compounds.
Méthodes De Synthèse
3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone can be synthesized by the reaction of 3-methyl-2-thiophenecarbaldehyde with indole-2-carboxaldehyde in the presence of hydrazine hydrate. The resulting product is a yellow solid that can be purified by recrystallization.
Applications De Recherche Scientifique
3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential as an antioxidant and anti-inflammatory agent. In addition, it has been used as a reagent in analytical chemistry for the determination of various metal ions.
Propriétés
IUPAC Name |
(3Z)-3-[(E)-(3-methylthiophen-2-yl)methylidenehydrazinylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-6-7-19-12(9)8-15-17-13-10-4-2-3-5-11(10)16-14(13)18/h2-8H,1H3,(H,16,17,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDPJPVBZDKEQV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B6099699.png)
![1-[(2,6-dichlorophenyl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6099701.png)
![1-ethyl-4-({methyl[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6099724.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B6099731.png)
![2-butyl-5-(4-hydroxy-3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6099741.png)
![2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6099752.png)
![5-hydroxy-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099755.png)

![4-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6099769.png)
![N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6099772.png)
![N-(4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6099775.png)
![1-(2-chlorobenzyl)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6099784.png)
![5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6099793.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6099806.png)